molecular formula C24H26ClNO2 B11584797 {1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone

{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone

Cat. No.: B11584797
M. Wt: 395.9 g/mol
InChI Key: FGKIDPUYRICUAA-UHFFFAOYSA-N
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Description

The compound {1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone typically involves multi-step organic reactions. The initial step often includes the preparation of the indole core, followed by the introduction of the phenoxyethyl group and the cyclohexylmethanone moiety. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and the use of high-throughput screening for reaction conditions are employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone: can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C24H26ClNO2

Molecular Weight

395.9 g/mol

IUPAC Name

[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-cyclohexylmethanone

InChI

InChI=1S/C24H26ClNO2/c1-17-15-19(11-12-22(17)25)28-14-13-26-16-21(20-9-5-6-10-23(20)26)24(27)18-7-3-2-4-8-18/h5-6,9-12,15-16,18H,2-4,7-8,13-14H2,1H3

InChI Key

FGKIDPUYRICUAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4)Cl

Origin of Product

United States

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